molecular formula C11H24Cl2N2O2 B1431751 Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride CAS No. 1423024-09-2

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B1431751
CAS No.: 1423024-09-2
M. Wt: 287.22 g/mol
InChI Key: VCBXIDKIOJVAPA-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride is a high-purity chemical building block primarily utilized in pharmaceutical research and development. This compound features a piperidine scaffold substituted with both a methyl ester group and a 4-aminobutyl chain, creating a multifunctional structure with significant potential in medicinal chemistry applications. The dihydrochloride salt form enhances stability and solubility for experimental applications. With a molecular formula of C 11 H 22 N 2 O 2 as the free base and a monoisotopic mass of 214.16812 Da , this compound serves as a versatile intermediate in organic synthesis. Researchers value this chemical for constructing complex molecules with potential biological activity, particularly in developing central nervous system agents and enzyme inhibitors. The structure combines hydrogen bond donor/acceptor capabilities with flexible alkyl chain spacing, enabling molecular interactions with various biological targets. Specific research applications include: serving as a key precursor in synthesizing potential pharmacologically active compounds; development of molecular probes for neurological targets; structure-activity relationship studies of piperidine derivatives; and optimization of drug-like properties in lead compound development. The compound's structural features make it particularly valuable for exploring interactions with G-protein coupled receptors and neurotransmitter transporters. This product is provided exclusively for research purposes in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation. For complete handling, storage, and safety information, refer to the material safety data sheet provided with the product.

Properties

IUPAC Name

methyl 1-(4-aminobutyl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12;;/h10H,2-9,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBXIDKIOJVAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with aminobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride, exhibit antiviral properties. Notably, compounds with similar structures have shown effectiveness as inhibitors of viral enzymes, such as neuraminidase, crucial for the treatment of influenza and other viral infections.

Anticancer Potential

This compound has been explored for its potential anticancer activities. Studies have identified piperidine derivatives that can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in developing novel anticancer therapies .

Inhibition of Proteases

The compound has been investigated for its ability to inhibit proteases, particularly the main protease of coronaviruses (M pro). While initial studies indicated modest inhibitory activity, the structural characteristics of piperidines suggest potential for further optimization and development as antiviral agents targeting SARS-CoV-2 and other coronaviruses .

Synthesis Routes

This compound can be synthesized through various multicomponent reactions (MCRs), which are efficient methods for generating complex chemical libraries. The Ugi reaction is particularly notable for synthesizing diverse piperidine derivatives in a single step .

Reactivity in Chemical Transformations

The compound serves as a reactant in several chemical transformations, including C-2 arylation of piperidines through transition metal-catalyzed sp3 C-H activation. This reactivity enhances its utility in synthesizing various biologically active compounds .

Anti-inflammatory Properties

Emerging evidence suggests that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for treating inflammatory diseases by inhibiting pro-inflammatory cytokines like TNFα.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effectiveness against neuraminidase; potential for treating influenza.
Study BAnticancer PotentialIdentified cytotoxic effects on various cancer cell lines; promising candidates for drug development .
Study CProtease InhibitionModest inhibition of SARS-CoV-2 main protease; warrants further optimization .

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride belongs to a class of piperidine carboxylates with modifications targeting specific pharmacophores. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Physicochemical Properties Applications/Research Findings
This compound (CAS: 1423024-09-2) 4-aminobutyl chain at N1; methyl ester at C4; dihydrochloride salt High solubility in polar solvents due to salt form; molecular weight inferred as ~300–350 g/mol Used in CNS drug development; potential modulator of sigma or NMDA receptors
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9) Pyridin-4-yl methanone at N1; aminomethyl group at C4; dihydrochloride salt Molecular weight: 292.2 g/mol; solid at room temperature; soluble in water Research applications in kinase inhibition or GPCR modulation; no acute toxicity reported
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate 2-phenylethyl chain at N1; phenyl-propanoyl amide at C4; no salt form Likely lower aqueous solubility due to lack of salt; higher lipophilicity Suspected opioid or cannabinoid receptor ligand; limited public toxicity data
1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidine-4-carboxylate Benzothiazole sulfonamide at N1; carboxylate at C4 Molecular weight: 458.54 g/mol; potential sulfonic acid derivative Probable protease inhibitor; structural similarity to antiviral agents

Key Observations:

Solubility and Salt Forms: The dihydrochloride salts (e.g., CAS: 1423024-09-2 and 1286265-79-9) exhibit superior aqueous solubility compared to non-salt analogues, facilitating in vitro assays.

Substituent Effects: The 4-aminobutyl chain in the target compound may enhance blood-brain barrier permeability compared to bulkier groups (e.g., 2-phenylethyl or benzothiazole). Methyl ester at C4 is a common bioisostere for carboxylic acids, improving metabolic stability.

Phenylethyl-substituted analogues (e.g., compounds) may carry regulatory risks due to structural similarity to controlled substances.

Biological Activity

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an aminobutyl group and a carboxylate moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

1. Anticancer Properties

Research indicates that compounds similar to methyl 1-(4-aminobutyl)piperidine-4-carboxylate exhibit significant anticancer activity. For instance, studies have shown that piperidine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The following table summarizes key findings related to anticancer activity:

CompoundCell LineIC50 (µM)Reference
Methyl 1-(4-aminobutyl)piperidine-4-carboxylateMCF-75.85
Benzamide derivativesA5493.0
Piperidine analogsHCT1160.63–1.32

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

2. Anti-Cholinesterase Activity

Another area of interest is the anti-cholinesterase activity of similar piperidine derivatives. Inhibiting acetylcholinesterase (AChE) can be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The following data illustrates the potency of various compounds in inhibiting AChE:

CompoundAChE Inhibition IC50 (nM)Reference
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline13.62 ± 0.21
Methyl 1-(4-aminobutyl)piperidine-4-carboxylateTBD

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as AChE, which is crucial for neurotransmission.

Case Study 1: Antitumor Efficacy

In a recent study focusing on piperidine derivatives, methyl 1-(4-aminobutyl)piperidine-4-carboxylate was evaluated for its antitumor efficacy against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride?

  • Methodology :

  • Alkylation strategies : React piperidine-4-carboxylate derivatives with brominated alkylamines. For example, ethyl isonipecotate can be alkylated with 1-bromo-4-aminobutane in the presence of an organic base (e.g., LDA or NaH) to form intermediates, followed by ester hydrolysis and dihydrochloride salt formation .
  • Condensation reactions : Use reductive amination or coupling reagents (e.g., EDC/HOAt) to introduce the aminobutyl side chain, as seen in analogous piperidine syntheses .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Structural confirmation :
  • NMR : ¹H and ¹³C NMR to verify the piperidine ring, ester group, and aminobutyl chain .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 354.0174 for related metabolites) .
  • Purity assessment :
  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) and UV detection at 254 nm .
  • Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizers .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, and absorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve alkylation efficiency, while toluene minimizes side reactions in coupling steps .
  • Temperature control : Maintain reactions at –20°C to 0°C during LDA-mediated steps to prevent decomposition .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

Q. How to resolve contradictions in reported toxicity data?

  • Methodology :

  • Cross-referencing : Compare SDS from multiple sources (e.g., KISHIDA and ACETO) to identify discrepancies in hazard classifications .
  • In vitro testing : Conduct acute toxicity assays (e.g., MTT assay on HEK293 cells) and compare with structurally similar compounds (e.g., piperidine derivatives in ) .
  • Regulatory alignment : Consult NIST or PubChem for standardized toxicity profiles .

Q. What strategies are effective in analyzing by-products during synthesis?

  • Methodology :

  • LC-MS profiling : Use gradient elution (5–95% acetonitrile in 0.1% formic acid) to separate impurities. Identify by-products via fragmentation patterns .
  • Isolation techniques : Preparative HPLC or centrifugal partition chromatography to isolate minor components for structural elucidation .
  • Reaction monitoring : In-situ IR spectroscopy to track intermediate formation and optimize reaction times .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodology :

  • Side-chain variations : Replace the 4-aminobutyl group with shorter/longer alkyl chains and assess receptor binding via radioligand assays (e.g., σ-receptor studies in ) .
  • Ester vs. carboxylic acid : Hydrolyze the methyl ester to evaluate bioavailability changes using Caco-2 cell permeability assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., acetylcholinesterase) .

Notes on Data Contradictions

  • Stability discrepancies : While some SDS report stability under ambient conditions (), others recommend refrigeration ( ). Validate via accelerated stability studies (40°C/75% RH for 6 months) .
  • Ecotoxicity gaps : No ecotoxicity data are available in the evidence. Conduct Daphnia magna acute toxicity tests (OECD 202) to fill this gap .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.